molecular formula C10H12N2O B514917 4-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 3967-01-9

4-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B514917
CAS No.: 3967-01-9
M. Wt: 176.21g/mol
InChI Key: BBPWQLMHOSRDMA-UHFFFAOYSA-N
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Description

4-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their sedative and anxiolytic effects. This compound is of interest due to its potential therapeutic applications and its unique chemical structure, which includes a benzene ring fused with a diazepine ring.

Scientific Research Applications

4-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:

Safety and Hazards

The compound is harmful if swallowed . In case of ingestion, medical help should be sought immediately . It is advised to wash thoroughly after handling and not to eat, drink, or smoke when using this product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-methylbenzoic acid with ethyl chloroformate to form an intermediate, which is then cyclized under basic conditions to yield the desired benzodiazepine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction primarily occurs at the benzodiazepine binding site on the GABA-A receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. Its methyl group at the 4-position and the tetrahydro structure contribute to its unique chemical and biological behavior .

Properties

IUPAC Name

2-methyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-6-10(13)12-9-5-3-2-4-8(9)11-7/h2-5,7,11H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPWQLMHOSRDMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3967-01-9
Record name 1,3,4,5-Tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one
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URL https://commonchemistry.cas.org/detail?cas_rn=3967-01-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,5-Benzodiazepin-2-one, 2,3,4,5-tetrahydro-4-methyl-
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Record name 3967-01-9
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Record name 4-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
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Synthesis routes and methods

Procedure details

An round bottomed flask was charged with ethyl 3-(2-aminophenylamino)butanoate (684 mg, 3.08 mmol) and a stirbar. MeOH (15 mL, 0.1 M) was added, followed by sodium methoxide (249 mg, 4.62 mmol), and the solution was stirred at reflux for 48 h. The mixture was concentrated with celite and purified by silica gel chromatography (eluting with hexanes/ethyl acetate) to yield 4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one as an off-white amorphous solid (0.22 g, 1.25 mmol, 41%).
Quantity
684 mg
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
249 mg
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
4-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Reactant of Route 6
4-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Customer
Q & A

Q1: What is the significance of 4-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one in medicinal chemistry?

A: This compound serves as a versatile scaffold for synthesizing diverse derivatives, particularly substituted 1,5-benzodiazepines. These derivatives exhibit promising biological activities, making them attractive targets for drug discovery efforts. [, , ]

Q2: How is this compound typically synthesized?

A: The synthesis involves a two-step process. First, ortho-phenylenediamine reacts with crotonic acid in toluene to yield the desired compound. [] This compound then serves as a starting material for further derivatization.

Q3: What types of derivatives have been synthesized from this compound, and what are their potential applications?

A: Researchers have synthesized various derivatives by reacting this compound with different acid chlorides. [, ] For example, 5-benzoyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives demonstrate potential as anti-HIV-1 RT agents. [] Other derivatives show promise as corrosion inhibitors for mild steel in acidic environments. []

Q4: How does the structure of this compound derivatives influence their activity?

A: Research suggests that the type and position of substituents significantly impact the biological activity of these derivatives. For instance, the presence of specific substituents like chloro groups at certain positions on the 5-benzoyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one structure correlates with increased anti-HIV-1 RT activity. [, ] Similarly, the presence of methoxy or methyl groups on the benzoyl moiety enhances the corrosion inhibition properties of these compounds. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing the desired biological effects of these derivatives.

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